5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one
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Overview
Description
5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H13F2N3O2 This compound is known for its unique structure, which includes a pyrimidinone core substituted with bis(2-fluoroethyl)amino, methoxy, and methyl groups
Preparation Methods
The synthesis of 5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Substitution Reactions: Introduction of the bis(2-fluoroethyl)amino group is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the bis(2-fluoroethyl)amino moiety.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using reagents like methyl iodide and methanol under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-fluoroethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of specialty chemicals and materials, leveraging its reactivity and functional groups.
Mechanism of Action
The mechanism by which 5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bis(2-fluoroethyl)amino group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and methyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one include:
Bendamustine: A chemotherapeutic agent with a similar bis(2-hydroxyethyl)amino group, used in cancer treatment.
Other Pyrimidinones: Compounds with variations in the substituents on the pyrimidinone core, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62756-92-7 |
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Molecular Formula |
C10H15F2N3O2 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
5-[bis(2-fluoroethyl)amino]-4-methoxy-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H15F2N3O2/c1-7-8(15(5-3-11)6-4-12)9(17-2)14-10(16)13-7/h3-6H2,1-2H3,(H,13,14,16) |
InChI Key |
KKAGFOGNZZOJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)OC)N(CCF)CCF |
Origin of Product |
United States |
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